Diethyl oxalate-13C2 can be used as a metabolic probe to study cellular metabolism []. When introduced into a biological system, such as cells or an organism, diethyl oxalate-13C2 is taken up and metabolized. By analyzing the resulting metabolites using techniques like mass spectrometry, researchers can gain insights into various metabolic pathways and their activity []. This information can be crucial for understanding various biological processes and diseases.
Diethyl oxalate-13C2 can serve as a starting material for the synthesis of other 13C-labeled compounds []. The specific enrichment of the carbon atoms in the carbonyl group allows for the targeted incorporation of the 13C isotope into the desired final product. 13C-labeled compounds are valuable tools in various fields, including drug discovery, NMR spectroscopy, and studies of protein-drug interactions [].
Diethyl oxalate-13C2 can be used as an internal standard in the technique of isotopic dilution mass spectrometry (IDMS) []. IDMS is a highly accurate and precise analytical technique used to quantify the amount of a specific compound in a sample. The use of an isotopically labeled standard like diethyl oxalate-13C2 allows for correction of various matrix effects that can affect the accuracy of the measurement []. As a result, IDMS provides highly reliable quantitative data for various research applications.
Diethyl oxalate-13C2 is a carbon-13 isotope-labeled derivative of diethyl oxalate, a colorless liquid with the molecular formula C6H10O4 and a molecular weight of 148.13 g/mol. This compound is utilized primarily in research settings, particularly in studies involving carbon labeling for nuclear magnetic resonance spectroscopy. The presence of the carbon-13 isotope allows for enhanced observation of molecular interactions and dynamics in various
These reactions are significant for synthesizing other labeled compounds or studying reaction mechanisms involving oxalate derivatives.
While diethyl oxalate-13C2 itself may not exhibit notable biological activity, its parent compound, diethyl oxalate, has been studied for its potential effects on cellular metabolism. Oxalates can interfere with calcium absorption and may contribute to the formation of kidney stones in susceptible individuals. The isotopic labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.
The synthesis of diethyl oxalate-13C2 typically involves the following steps:
This method provides high yields and allows for the introduction of carbon-13 labels in a controlled manner .
Diethyl oxalate-13C2 has several applications, including:
Studies involving diethyl oxalate-13C2 focus on its interactions with various biological molecules and enzymes. The carbon-13 labeling allows for detailed tracking of how this compound interacts within complex biological systems, providing insights into its metabolic fate and potential impacts on health.
Diethyl oxalate-13C2 shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl oxalate | C6H10O4 | Commonly used as an intermediate in organic synthesis. |
Ethyl oxalate | C4H6O4 | Lacks carbon-13 labeling; simpler structure. |
Dimethyl oxalate | C4H6O4 | Methyl groups instead of ethyl; different reactivity. |
Sodium oxalate | C2Na2O4 | Inorganic salt form; used primarily in analytical chemistry. |
Diethyl oxalate-13C2 is unique due to its stable isotope labeling, which enhances its utility in research compared to its non-labeled counterparts.
Irritant